molecular formula C11H17NO B2821835 4-(Benzyloxy)butan-2-amine CAS No. 340775-25-9

4-(Benzyloxy)butan-2-amine

Cat. No.: B2821835
CAS No.: 340775-25-9
M. Wt: 179.263
InChI Key: NCVXGQWWOPIONP-UHFFFAOYSA-N
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Description

4-(Benzyloxy)butan-2-amine is an organic compound that features a benzyl group attached to a butan-2-amine backbone via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Benzyloxy)butan-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-chlorobutan-2-amine with benzyl alcohol under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

    Reduction: The amine group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium cyanide (NaCN).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

4-(Benzyloxy)butan-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)butan-2-amine involves its interaction with specific molecular targets. The benzyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxy)butan-2-amine: Similar structure but with a methoxy group instead of a benzyloxy group.

    4-(Ethoxy)butan-2-amine: Similar structure but with an ethoxy group instead of a benzyloxy group.

    4-(Phenoxy)butan-2-amine: Similar structure but with a phenoxy group instead of a benzyloxy group.

Uniqueness

4-(Benzyloxy)butan-2-amine is unique due to the presence of the benzyloxy group, which imparts specific chemical and biological properties. The benzyl group enhances the compound’s ability to interact with aromatic residues in proteins, making it a valuable intermediate in the synthesis of biologically active molecules.

Properties

IUPAC Name

4-phenylmethoxybutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-10(12)7-8-13-9-11-5-3-2-4-6-11/h2-6,10H,7-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVXGQWWOPIONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOCC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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CC(CCOCc1ccccc1)=NO
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